![molecular formula C14H12BrClFN B1405928 [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine CAS No. 1466826-15-2](/img/structure/B1405928.png)
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine
Overview
Description
The compound “[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine” is a chemical compound with a CAS Number of 1250555-28-2 . It has a molecular weight of 218.07 . The IUPAC name for this compound is (4-bromo-3-fluorophenyl)-N-methylmethanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine” is 1S/C8H9BrFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 . The InChI key is BRWZARWIGCMZNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine” is a liquid . It is stored at a temperature of 4°C . It has a molecular weight of 218.07 .Scientific Research Applications
Kinetic and Mechanism Studies
The compound and its derivatives have been subjects of kinetic and mechanism studies. Specifically, the reactions of O-aryl S-aryl dithiocarbonates with secondary alicyclic amines were investigated, revealing complex kinetic behaviors and suggesting stepwise mechanisms with two tetrahedral intermediates. These studies help in understanding the reactivity and the interaction of such compounds with other chemicals (Castro, Gazitúa, & Santos, 2011).
Crystal Structure and Molecular Interactions
Synthesis and characterization of compounds related to [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine led to insights into their crystal structures and molecular interactions. Studies involving single crystal X-ray diffraction showed specific crystallization patterns and highlighted the importance of intermolecular hydrogen bonding and other interactions for stability and reactivity (Nadaf et al., 2019).
Applications in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, indicating their utility as reagents or intermediates. For instance, the palladium-catalyzed amination of aryl halides using derivatives of the compound showcases their potential in facilitating complex organic reactions (Wolfe & Buchwald, 2003).
Safety and Hazards
The safety information for “[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other aromatic compounds, potentially involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Related compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-chlorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFN/c15-13-6-3-11(7-14(13)17)9-18-8-10-1-4-12(16)5-2-10/h1-7,18H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQZAKPBXIUICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=C(C=C2)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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